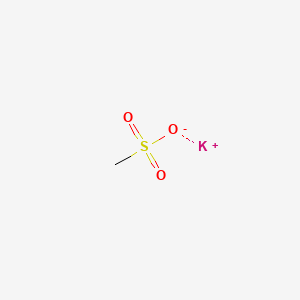

甲磺酸钾

描述

Potassium methanesulfonate, also known as Potassium methanesulfonate, is a useful research compound. Its molecular formula is CH4KO3S and its molecular weight is 135.21 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

磺酰化反应

甲磺酸钾用于磺酰化反应 . 这些反应涉及使用亚硫酸钾/钠作为二氧化硫的替代物 . 这些转化过程通过自由基过程进行,在温和条件下插入二氧化硫 .

过渡金属催化

过渡金属催化应用于合成含磺酰基化合物的反应 . 甲磺酸钾在这些反应中起着至关重要的作用 .

光诱导转化

甲磺酸钾参与可见光或紫外线照射下的光诱导转化 . 这些转化是合成含磺酰基化合物的过程的一部分 .

钌催化C-H芳基化中的助催化剂

甲磺酸钾可用作钌催化杂芳基苯C-H芳基化的助催化剂 . 该过程对多种生物活性化合物的合成至关重要 .

有机金属化合物制造

甲磺酸钾是美国元素公司以AE Organometallics™为商标生产的众多有机金属化合物之一 . 有机金属化合物是有用的试剂、催化剂和前体材料,在薄膜沉积、工业化学、制药、LED制造等领域都有应用 .

薄膜沉积

作用机制

Target of Action

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is a compound with antimicrobial properties . It is primarily used as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . The primary targets of potassium methanesulfonate are the heteroarylbenzenes involved in the arylation process .

Mode of Action

The mode of action of potassium methanesulfonate involves its interaction with its targets, the heteroarylbenzenes. As a cocatalyst, it facilitates the arylation process . The methanesulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The biochemical pathways affected by potassium methanesulfonate are primarily related to the arylation of heteroarylbenzenes . High-affinity potassium transporters (HKTs) are crucial in facilitating potassium uptake by plants. Many types of HKTs confer salt tolerance to plants through regulating K+ and Na+ homeostasis under salinity stress .

Pharmacokinetics

It is known that due to its large molecular weight and its cationic properties at physiological ph, it passes through physiological membranes poorly and is mainly distributed within the extracellular space .

Result of Action

The result of potassium methanesulfonate’s action is the successful arylation of heteroarylbenzenes . This process is crucial in various chemical reactions and has significant implications in the field of organic chemistry .

Action Environment

The action environment of potassium methanesulfonate can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the activity of potassium methanesulfonate . .

安全和危害

Potassium methanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

生化分析

Biochemical Properties

Potassium methanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular function. For instance, potassium methanesulfonate can act as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . This interaction enhances the efficiency of the catalytic process, demonstrating its importance in biochemical reactions.

Cellular Effects

Potassium methanesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells. For example, potassium methanesulfonate’s interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization . Additionally, its role in electroplating suggests potential effects on cellular ion transport mechanisms.

Molecular Mechanism

At the molecular level, potassium methanesulfonate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to stabilize certain enzyme-substrate complexes enhances reaction rates and efficiency . Furthermore, potassium methanesulfonate can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium methanesulfonate can vary over time. The compound is known for its stability, with minimal degradation under standard laboratory conditions . Long-term studies have shown that potassium methanesulfonate maintains its catalytic activity over extended periods, making it a reliable reagent for biochemical experiments. Its effects on cellular function may change over time, depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of potassium methanesulfonate in animal models vary with different dosages. At low doses, the compound may enhance certain biochemical reactions without causing significant adverse effects. At higher doses, potassium methanesulfonate can exhibit toxic effects, including disruptions in cellular ion balance and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Potassium methanesulfonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as methanesulfonate monooxygenase, which catalyzes the oxidation of methanesulfonate to formaldehyde and sulfate . This interaction is crucial for the biogeochemical cycling of sulfur, demonstrating the compound’s role in essential metabolic processes.

Transport and Distribution

Within cells and tissues, potassium methanesulfonate is transported and distributed through specific transporters and binding proteins. The compound’s high solubility in water facilitates its movement across cellular membranes, allowing it to reach its target sites of action . Additionally, potassium methanesulfonate’s interaction with ion channels and transporters can influence its localization and accumulation within cells.

Subcellular Localization

Potassium methanesulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . This localization is essential for its function, as it ensures that potassium methanesulfonate interacts with the appropriate biomolecules and participates in relevant biochemical reactions.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium methanesulfonate can be achieved by reacting methanesulfonic acid with potassium hydroxide.", "Starting Materials": [ "Methanesulfonic acid", "Potassium hydroxide" ], "Reaction": [ "Add methanesulfonic acid to a reaction flask", "Slowly add potassium hydroxide to the flask while stirring", "Heat the mixture to 60°C and continue stirring for 4 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solid impurities", "Concentrate the filtrate to obtain Potassium methanesulfonate as a solid" ] } | |

CAS 编号 |

2386-56-3 |

分子式 |

CH4KO3S |

分子量 |

135.21 g/mol |

IUPAC 名称 |

potassium;methanesulfonate |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChI 键 |

MMDSSERULWYGSW-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[K+] |

规范 SMILES |

CS(=O)(=O)O.[K] |

| 2386-56-3 | |

Pictograms |

Irritant |

相关CAS编号 |

75-75-2 (Parent) |

同义词 |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of potassium methanesulfonate?

A1: Potassium methanesulfonate (K(CH3SO3)) crystallizes in the I4/m space group with 12 formula units in its primitive cell []. Unlike the lithium analogue which displays a distorted tetrahedral coordination, potassium methanesulfonate exhibits more complex coordination environments around the potassium ion, including six-, seven-, and ninefold coordination [].

Q2: How does potassium methanesulfonate impact muscle contraction?

A2: Research suggests that potassium methanesulfonate, due to its ionic strength, can influence the contractile force of skinned muscle fibers []. Specifically, higher ionic strength, potentially achieved through increased potassium methanesulfonate concentration, was found to decrease the maximal calcium-activated force (Fmax) in skinned fast-twitch skeletal muscle fibers from rabbits []. This effect is likely due to destabilization of the cross-bridge structure within the muscle fibers and increased electrostatic shielding of actomyosin interactions [].

Q3: What does vibrational spectroscopy reveal about the bonding in potassium methanesulfonate?

A3: Infrared spectroscopy provides insight into the bonding characteristics of potassium methanesulfonate []. Unlike lithium methanesulfonate which exhibits a splitting of the asymmetric S–O stretch mode (indicative of bonding interaction), potassium methanesulfonate does not show this splitting []. This lack of splitting in the potassium salt's spectrum suggests a predominantly ionic interaction between the potassium cation and the methanesulfonate anion [].

Q4: What are the applications of potassium methanesulfonate in analytical chemistry?

A4: Potassium methanesulfonate plays a crucial role in high-performance anion-exchange chromatography (HPAE) for analyzing oligosaccharides []. When paired with potassium hydroxide (KOH) in a dual electrolytic eluent generation system, potassium methanesulfonate enables efficient separation and analysis of oligosaccharides, offering a reliable alternative to conventional sodium acetate/sodium hydroxide eluents [].

Q5: How does potassium methanesulfonate behave in different solvent mixtures?

A5: Studies examining the ionic conductivity of potassium methanesulfonate in a binary solvent mixture of 20 mass % propylene carbonate + ethylene carbonate at 25 °C reveal its behavior as an electrolyte []. By fitting conductance data to the Fuoss conductance-concentration equation, researchers determined parameters such as limiting molar conductance, association constant, and cosphere diameter, shedding light on its properties in non-aqueous environments [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)

![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)

![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)

![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)